molecular formula C21H33NSn B572447 4-(Tributylstannyl)quinoline CAS No. 1272412-64-2

4-(Tributylstannyl)quinoline

Cat. No.: B572447
CAS No.: 1272412-64-2
M. Wt: 418.212
InChI Key: HKHSDOVXXQFZQQ-UHFFFAOYSA-N
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Description

It is a derivative of quinoline, featuring a tributylstannyl group attached to the nitrogen atom of the quinoline ring. This compound is known for its unique properties and versatility in chemical reactions.

Scientific Research Applications

4-(Tributylstannyl)quinoline has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral - Acute Tox. 4 Dermal - Aquatic Acute 1 - Aquatic Chronic 1 - Eye Irrit. 2 - Repr. 1B - Skin Irrit. 2 - STOT RE 1 . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . Therefore, the development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Tributylstannyl)quinoline typically involves the reaction of quinoline with tributylstannyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a specific temperature, often around 80-100°C, for several hours to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 4-(Tributylstannyl)quinoline undergoes various types of chemical reactions, including:

    Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Coupling Reactions: It can participate in coupling reactions, such as Stille coupling, to form carbon-carbon bonds with other organic molecules.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include halides and nucleophiles, with reaction conditions typically involving a base and an inert atmosphere.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to achieve the desired oxidation state.

    Coupling Reactions: Palladium catalysts are often employed in coupling reactions, with the reaction carried out under an inert atmosphere and at elevated temperatures.

Major Products Formed: The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications.

Comparison with Similar Compounds

  • 2-(Tributylstannyl)quinoline
  • 4-(Tributylstannyl)-1-tritylimidazole
  • 4-(Tributylstannyl)thiazole
  • 4-(Tributylstannyl)pyridazine

Comparison: 4-(Tributylstannyl)quinoline is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and physical properties. Compared to other similar compounds, it offers unique reactivity and versatility in chemical synthesis, making it a valuable tool in various research applications.

Properties

IUPAC Name

tributyl(quinolin-4-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N.3C4H9.Sn/c1-2-6-9-8(4-1)5-3-7-10-9;3*1-3-4-2;/h1-4,6-7H;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKHSDOVXXQFZQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=NC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33NSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10718503
Record name 4-(Tributylstannyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1272412-64-2
Record name 4-(Tributylstannyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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